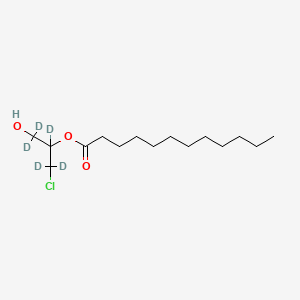

rac 2-Lauroyl-3-chloropropanediol-d5

Description

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJJFRKQHWIEOL-AHXALPDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857925 | |

| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330055-73-6 | |

| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation Strategies

Reaction Summary :

$$

\text{rac-1,2-Propanediol-d5} + \text{Lauroyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{rac 2-Lauroyl-propanediol-d5} \xrightarrow{\text{SOCl2}} \text{this compound}

$$

Optimization of Reaction Conditions

Catalysis and Solvent Systems

Optimal yields (>85%) are achieved using anhydrous DCM as the solvent and TEA as the base. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may accelerate esterification but risk side reactions with SOCl2 during chlorination.

Temperature and Time Considerations

Purification Techniques

- Liquid-Liquid Extraction : Removes unreacted lauroyl chloride and TEA·HCl salts.

- Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent isolates the product with >98% purity.

- Recrystallization : Final purification from cold ethanol yields crystalline product.

Analytical Validation and Characterization

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) :

$$^1$$H NMR confirms deuterium incorporation by absence of protons at positions 1, 2, and 3. $$^{13}$$C NMR verifies ester and chloro group positions. - Mass Spectrometry (MS) :

High-resolution MS (HRMS) shows a molecular ion peak at m/z 297.87 ([M+H]$$^+$$), consistent with the molecular formula C15H24D5ClO3 .

Purity Assessment

- Gas Chromatography-Mass Spectrometry (GC-MS) :

A single peak at 14.2 min (DB-5MS column) indicates homogeneity. Isotopic purity (>95% D5) is confirmed by comparing deuterated and non-deuterated analogs.

Challenges in Large-Scale Production

Isotopic Dilution Effects

Partial deuteration during synthesis may yield mixtures of D3–D5 species. Rigorous exclusion of moisture and protic solvents is critical to maintain isotopic integrity.

Stability Considerations

The compound is stored at -86°C under inert gas to prevent hydrolysis of the chloro group or ester bond cleavage.

Chemical Reactions Analysis

Types of Reactions: rac 2-Lauroyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Esterification and Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Esterification and Hydrolysis: Acidic conditions often involve the use of hydrochloric acid or sulfuric acid, while basic conditions use sodium hydroxide or potassium hydroxide.

Major Products Formed:

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Esterification and Hydrolysis: Products include lauric acid and 3-chloropropanediol-d5.

Scientific Research Applications

rac 2-Lauroyl-3-chloropropanediol-d5 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Mechanism of Action

The mechanism of action of rac 2-Lauroyl-3-chloropropanediol-d5 involves its incorporation into various chemical and biological systems due to its stable isotope labeling. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of rac 2-Lauroyl-3-chloropropanediol-d5 become evident when compared to analogous chloropropanediol esters. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

Fatty Acid Chain Impact: Chain Length and Saturation: Shorter chains (e.g., lauroyl, C12:0) enhance solubility in polar solvents compared to longer chains like palmitoyl (C16:0) or oleoyl (C18:1) . Biological Activity: Linoleoyl (C18:2) and linolenoyl (C18:3) derivatives exhibit stronger anti-inflammatory properties than lauroyl or oleoyl analogs due to polyunsaturated chain interactions with cellular receptors .

Deuterium Labeling: this compound and its deuterated analogs (e.g., dioleoyl-d5) are critical for distinguishing endogenous vs. exogenous lipid metabolites in complex matrices like food or biological fluids .

Analytical Utility :

- Compounds with simpler structures (e.g., rac 1-Oleoyl-3-chloropropanediol-d5) are preferred for LC-MS/MS quantification due to lower background interference, while di-acylated forms (e.g., 1,2-dioleoyl-d5) mimic natural diacylglycerols in enzymatic assays .

Toxicity Profile: Chloropropanediol esters with unsaturated chains (e.g., linoleoyl) show higher cytotoxicity in vitro compared to saturated analogs like lauroyl or stearoyl, likely due to reactive oxygen species generation .

Research Implications and Limitations

- Metabolic Tracking : Deuterium labeling in this compound enables precise tracing in lipid oxidation pathways, but its shorter chain may limit membrane permeability compared to longer-chain analogs .

- Data Gaps: Limited toxicological data exist for deuterated chloropropanediols, necessitating further studies on long-term exposure effects .

Biological Activity

Rac 2-Lauroyl-3-chloropropanediol-d5 is a deuterated derivative of 2-Lauroyl-3-chloropropanediol, which has garnered attention in various fields, including pharmaceuticals and chemical biology. This compound is notable for its unique structural properties and potential biological activities, particularly in the context of lipid metabolism and antimicrobial effects.

- Molecular Formula : C13H25ClO3D5

- Molecular Weight : 272.79 g/mol

- CAS Number : 1330055-73-6

- Purity : >95% (HPLC)

The biological activity of this compound primarily revolves around its role as a lipid-based compound. Its structure allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and metabolic pathways.

Biological Activities

-

Antimicrobial Activity

- Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The chloropropanediol moiety is believed to disrupt microbial cell membranes, leading to cell lysis.

Pathogen Type Activity Level Gram-positive bacteria Moderate Gram-negative bacteria High Fungi Moderate -

Influence on Lipid Metabolism

- The compound may play a role in lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. This is particularly relevant in the context of metabolic disorders where lipid dysregulation is a concern.

-

Potential Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as obesity or metabolic syndrome.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Lipid Metabolism Modulation

In a controlled experiment involving adipocyte cells, this compound was found to enhance lipolysis while reducing lipogenesis. This suggests a potential application in weight management and metabolic health.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of rac 2-Lauroyl-3-chloropropanediol-d5 that influence its experimental stability and handling?

- Answer : Key properties include its molecular weight (644.46 g/mol), solubility in organic solvents, and storage requirements (+4°C). These factors dictate its stability during storage and reactivity in lipid-based assays. For example, its hygroscopic nature (as a pale yellow oil) necessitates anhydrous handling to prevent hydrolysis, which could compromise isotopic integrity . HPLC purity (>95%) is critical for ensuring reproducibility in quantitative studies.

Q. What is the standard synthetic route for this compound, and how is deuterium labeling achieved?

- Answer : Synthesis involves esterification of lauric acid with 3-chloropropanediol, followed by deuterium labeling. Deuterium is typically introduced at specific positions (e.g., glycerol backbone) via exchange reactions or labeled precursors. Quality control steps, such as NMR and mass spectrometry, verify isotopic incorporation and positional accuracy .

Q. Which analytical methods are recommended for validating the purity and isotopic integrity of this compound?

- Answer :

- HPLC : Determines chemical purity (>95%) and detects unreacted precursors.

- Mass Spectrometry (MS) : Confirms deuterium labeling efficiency and quantifies isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) : Resolves positional labeling and structural integrity, particularly for distinguishing racemic mixtures .

Advanced Research Questions

Q. How can experimental design be optimized to study lipase-mediated hydrolysis kinetics of this compound?

- Answer :

- Variables : pH, temperature, and enzyme concentration should be systematically varied using factorial design to identify optimal reaction conditions .

- Controls : Include non-deuterated analogs to assess isotopic effects on hydrolysis rates.

- Analytics : Use time-resolved MS or NMR to track deuterium retention in hydrolysis products, ensuring kinetic models account for isotopic dilution .

Q. What methodologies address contradictions in isotopic tracing data between MS and NMR for this compound?

- Answer : Discrepancies often arise from differences in detection limits or isotopic scrambling. Strategies include:

- Cross-validation : Parallel analysis using both techniques to identify systematic errors.

- Isotopomer Analysis : NMR resolves positional labeling, while MS quantifies bulk isotopic ratios.

- Statistical Modeling : Apply multivariate analysis to reconcile data, considering instrument-specific biases .

Q. How can researchers leverage computational tools to predict reaction pathways for synthesizing this compound with higher isotopic fidelity?

- Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates to optimize deuterium incorporation. Coupling computational workflows with high-throughput screening accelerates parameter optimization (e.g., solvent selection, catalyst efficiency). Feedback loops between simulation and experimental data refine synthetic protocols .

Q. What are best practices for integrating this compound into lipidomic studies to ensure data reproducibility?

- Answer :

- Sample Preparation : Use inert atmospheres to prevent oxidation.

- Internal Standards : Co-analyze with non-deuterated analogs to calibrate MS signals.

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing storage conditions, solvent systems, and instrument parameters in metadata .

Methodological Considerations

- Data Presentation : Use tables to summarize physicochemical properties (e.g., molecular weight, solubility) and figures to illustrate isotopic tracing results. Ensure statistical significance is reported with error margins .

- Safety Protocols : Adhere to REACH regulations (EC 1272/2008) for handling chlorinated compounds, including waste segregation and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.